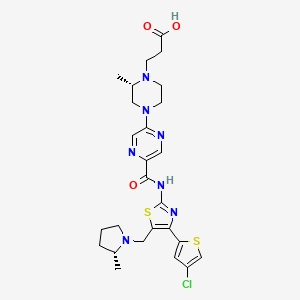

ASP8302

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1839583-42-4 |

|---|---|

Molecular Formula |

C26H32ClN7O3S2 |

Molecular Weight |

590.2 g/mol |

IUPAC Name |

3-[(2S)-4-[5-[[4-(4-chlorothiophen-2-yl)-5-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]carbamoyl]pyrazin-2-yl]-2-methylpiperazin-1-yl]propanoic acid |

InChI |

InChI=1S/C26H32ClN7O3S2/c1-16-4-3-6-33(16)14-21-24(20-10-18(27)15-38-20)30-26(39-21)31-25(37)19-11-29-22(12-28-19)34-9-8-32(17(2)13-34)7-5-23(35)36/h10-12,15-17H,3-9,13-14H2,1-2H3,(H,35,36)(H,30,31,37)/t16-,17+/m1/s1 |

InChI Key |

QEVOTPLHYBIHKJ-SJORKVTESA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN([C@H](C4)C)CCC(=O)O)C5=CC(=CS5)Cl |

Canonical SMILES |

CC1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN(C(C4)C)CCC(=O)O)C5=CC(=CS5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP8302

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

ASP8302 is a novel, orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1][2][3] Its primary mechanism of action is to enhance the physiological effects of acetylcholine (ACh) and other orthosteric agonists at the M3 receptor, rather than directly activating the receptor itself.[2][4] This allosteric modulation leads to a potentiation of M3R-mediated signaling pathways, which are crucial for smooth muscle contraction and glandular secretion.[2] The targeted application for this compound has been in conditions characterized by insufficient M3 receptor activation, such as underactive bladder (UAB).[4][5]

As a PAM, this compound is hypothesized to offer a more refined therapeutic approach compared to direct muscarinic agonists. By enhancing the activity of the endogenous ligand ACh, its effects are predominantly localized to tissues where and when ACh is being released, potentially minimizing systemic cholinergic side effects.[4][6]

Molecular Interaction with the M3 Receptor

This compound's interaction with the M3 receptor is distinct from that of orthosteric agonists. It binds to a novel allosteric site on the receptor, which has been identified through mutagenesis studies.[2][4] A key finding is the critical role of the amino acid threonine 230 in the human M3 receptor for the positive allosteric modulatory effect of this compound.[2][4] This interaction does not compete with the binding of orthosteric agonists like ACh but rather increases their affinity and/or efficacy.[2] This is evidenced by the leftward shift in the concentration-response curves for muscarinic agonists in the presence of this compound, without an alteration in the maximal response.[4]

Signaling Pathway

The binding of an orthosteric agonist to the M3 receptor, a Gq-protein coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. This compound enhances this signaling cascade, leading to a more robust increase in intracellular Ca2+ for a given concentration of agonist.

Figure 1: Simplified signaling pathway of the muscarinic M3 receptor and the modulatory role of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/Tissue | Agonist | This compound Concentration | Effect | Reference |

| Intracellular Ca2+ Mobilization | CHO-K1 cells expressing rat muscarinic receptors | Carbachol | 0.1-1 µM | Concentration-dependent enhancement of carbachol-induced Ca2+ mobilization.[1] | [1] |

| Concentration-Response Curve Shift | Cells expressing human M3 and M5 receptors | Carbachol | Not specified | Shifted the concentration-response curve to lower concentrations.[2] | [2] |

| Binding Study | M3 receptor-expressing membrane | Acetylcholine (ACh) | Not specified | Shifted the concentration-response curve for ACh without affecting orthosteric agonist binding.[2] | [2] |

| Bladder Strip Contraction | Isolated human bladder strips | Multiple stimulants | Not specified | Confirmed shifts in the concentration-response curve of contractions.[2] | [2] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Voiding Dysfunction

| Rat Model | This compound Dose (i.v.) | Outcome Measures | Result | Reference |

| Midodrine and Atropine-induced | 0.1-1 mg/kg | Residual urine volume, Voiding efficiency | Reduced residual urine volume and improved voiding efficiency.[1] | [1] |

| Bladder Outlet Obstruction-induced | 1-3 mg/kg | Residual urine volume, Voiding efficiency | Reduced residual urine volume and improved voiding efficiency.[1] | [1] |

Table 3: Clinical Pharmacodynamics and Efficacy of this compound

| Study Population | This compound Dose (oral) | Endpoint | Result | Reference |

| Healthy Volunteers | From 100 mg | Saliva production | Dose-dependent increase in saliva production.[3] | [3] |

| Healthy Volunteers | Up to 150 mg once daily for 14 days | Pupil diameter | No effect observed.[3] | [3] |

| Patients with Underactive Bladder (males) | 100 mg once daily for 4 weeks | Maximum urine flow rate (Qmax) | Mean difference in change vs. placebo: 3.8 ml/s (p = 0.031).[5] | [5] |

| Patients with Underactive Bladder (males) | 100 mg once daily for 4 weeks | Detrusor pressure at Qmax (Pdet.Qmax) | Mean difference in change vs. placebo: 12.7 cm H2O (p = 0.034).[5] | [5] |

| Patients with Underactive Bladder | 100 mg once daily for 4 weeks | Postvoid residual volume (PVR) | No significant difference compared to placebo.[5] | [5] |

Experimental Protocols

Intracellular Calcium (Ca2+) Mobilization Assay

This assay is fundamental to demonstrating the potentiation of M3 receptor signaling by this compound.

Objective: To measure the effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing muscarinic receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat muscarinic M3 receptor are cultured in appropriate media and conditions.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C. This dye exhibits a change in fluorescence intensity upon binding to free intracellular calcium.

-

Assay Procedure:

-

Cells are washed to remove excess dye and then incubated in a buffer solution.

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-1 µM) or vehicle control.[1]

-

The orthosteric agonist, carbachol, is then added at various concentrations to generate a concentration-response curve.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorometric imaging plate reader or a similar instrument.

-

-

Data Analysis: The peak fluorescence intensity is used to determine the response. Concentration-response curves for carbachol in the presence and absence of this compound are plotted, and parameters such as EC50 (half-maximal effective concentration) are calculated to quantify the potentiation effect.

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.

In Vivo Voiding Dysfunction Models in Rats

These models are crucial for assessing the physiological effects of this compound on bladder function.

Objective: To evaluate the efficacy of this compound in improving voiding efficiency and reducing residual urine volume in rat models of underactive bladder.

Methodology:

-

Animal Models:

-

Pharmacologically-induced: Male Sprague-Dawley rats are treated with the α1-adrenoceptor agonist midodrine and the muscarinic receptor antagonist atropine to induce voiding dysfunction.[1]

-

Surgically-induced: Female Wistar rats undergo surgical creation of a partial bladder outlet obstruction to induce voiding dysfunction.[1]

-

-

Surgical Preparation (for conscious cystometry): A catheter is implanted into the bladder dome of anesthetized rats and externalized for later use.

-

Drug Administration: this compound is administered intravenously at varying doses (e.g., 0.1-3 mg/kg).[1]

-

Cystometry:

-

Conscious, unrestrained rats are placed in a cystometry cage.

-

The bladder catheter is connected to a pressure transducer and an infusion pump.

-

The bladder is filled with saline at a constant rate, and intravesical pressure is continuously recorded.

-

Voided urine is collected and measured.

-

After voiding, any residual urine in the bladder is withdrawn through the catheter and measured.

-

-

Data Analysis: Key parameters such as voided volume, residual urine volume, and voiding efficiency (voided volume / (voided volume + residual volume) x 100%) are calculated and compared between this compound-treated and vehicle-treated groups.

Figure 3: Experimental workflow for in vivo voiding dysfunction studies in rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Muscarinic M3 Receptor-Positive Allosteric Modulator this compound Following Single and Multiple Ascending Oral Doses in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic-3-receptor positive allosteric modulator this compound in patients with underactive bladder. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology and Toxicology of ASP8302

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP8302 is a novel, orally administered, positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R). It is under investigation for the treatment of underactive bladder (UAB) and other conditions characterized by insufficient M3R activation. As a PAM, this compound enhances the signaling of the endogenous ligand, acetylcholine (ACh), at the M3R, offering a potential for increased tissue selectivity and a wider therapeutic window compared to direct-acting muscarinic agonists. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies, quantitative data presentations, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Underactive bladder is a clinical condition characterized by a weak detrusor muscle, leading to incomplete bladder emptying. The muscarinic M3 receptor, a G-protein coupled receptor, plays a crucial role in mediating the contraction of the bladder smooth muscle upon stimulation by acetylcholine. Direct-acting muscarinic agonists have been used to treat UAB, but their utility is often limited by systemic cholinergic side effects. This compound, by allosterically modulating the M3R, is designed to potentiate the effects of endogenous ACh primarily in the bladder, where and when it is released, potentially minimizing off-target effects.

Pharmacology

Mechanism of Action

This compound is a positive allosteric modulator of the muscarinic M3 receptor.[1][2][3] It binds to a site on the M3R that is distinct from the orthosteric binding site for acetylcholine. This binding potentiates the receptor's response to ACh, resulting in enhanced downstream signaling. In vitro studies have shown that this compound shifts the concentration-response curve of acetylcholine and other muscarinic agonists to the left, indicating an increased potency of the endogenous ligand in the presence of the modulator.[3]

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Muscarinic M3 Receptor-Positive Allosteric Modulator this compound Following Single and Multiple Ascending Oral Doses in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic M3 positive allosteric modulator this compound enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP8302: A Technical Guide to a Novel Muscarinic M3 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is an investigational, orally administered, small molecule that acts as a positive allosteric modulator (PAM) of the muscarinic M3 acetylcholine receptor (M3R).[1][2] Developed for potential therapeutic application in conditions characterized by insufficient M3R activation, such as underactive bladder (UAB), this compound represents a targeted approach to enhancing endogenous cholinergic signaling.[1][3] As a PAM, this compound is designed to amplify the response of the M3R to its natural ligand, acetylcholine (ACh), rather than directly activating the receptor itself. This mechanism is hypothesized to offer greater spatiotemporal control of receptor activation, potentially leading to an improved safety and tolerability profile compared to traditional muscarinic agonists.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Mechanism of Action and Pharmacology

This compound exhibits its pharmacological effect by binding to a novel allosteric site on the M3R, a site distinct from previously identified allosteric binding locations.[4] Mutagenesis studies have identified threonine 230 as a key amino acid residue essential for the positive allosteric modulatory effect of this compound.[4] By binding to this site, this compound potentiates the activation of the M3R by orthosteric agonists like acetylcholine and carbachol.[3][4]

This potentiation manifests as a leftward shift in the concentration-response curve of the agonist, indicating an increase in agonist potency, without affecting the maximal efficacy of the agonist.[1][3] In vitro studies have demonstrated that this compound is selective for the M3 and M5 muscarinic receptor subtypes.[1][3] The M3R is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound enhances this signaling cascade in the presence of an agonist.

Signaling Pathway of M3 Receptor and this compound Modulation

Caption: M3R signaling pathway and the modulatory role of this compound.

Preclinical Data

In Vitro Pharmacology

This compound has been characterized in various in vitro assays to determine its potency and selectivity as an M3R PAM.

| Parameter | Species | Receptor | Assay Type | Agonist | Value | Reference |

| Potentiation | Human | M3 | Ca2+ Mobilization | Carbachol | Leftward shift in CRC | [3][4] |

| Human | M5 | Ca2+ Mobilization | Carbachol | Leftward shift in CRC | [3][4] | |

| Rat | M3 | Ca2+ Mobilization | Carbachol | Leftward shift in CRC | [5] | |

| Rat | M5 | Ca2+ Mobilization | Carbachol | Leftward shift in CRC | [5] | |

| Selectivity | Human | M1, M2, M4 | Ca2+ Mobilization | Carbachol | No significant effect | [3][4] |

| Binding | Human | M3 | Radioligand Binding | Acetylcholine | Shifted the CRC for ACh without affecting the binding of orthosteric agonists | [4] |

CRC: Concentration-Response Curve

Ex Vivo and In Vivo Pharmacology

The functional effects of this compound on bladder contractility and voiding function have been assessed in rodent models.

| Model | Species | Effect of this compound | Reference |

| Isolated Bladder Strips | Rat | Augmented cholinergic bladder contractions | [5] |

| Human | Similar shifts in the CRC of contractions by multiple stimulants | [4] | |

| Anesthetized Rats | Rat | Augmented cholinergic bladder contractions | [5] |

| Conscious Rat Models of Voiding Dysfunction | Rat | Improved voiding efficiency and reduced residual urine volume | [5] |

Clinical Data

Phase 1 Studies in Healthy Volunteers

Two Phase 1, randomized, placebo-controlled, single and multiple ascending dose studies were conducted in healthy European and Japanese volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[2]

Safety and Tolerability:

-

This compound was found to be safe and well-tolerated.[2]

-

No deaths, serious adverse events, or treatment-emergent adverse events leading to discontinuation were reported.[2]

-

No clinically relevant findings were observed in laboratory tests, vital signs, or electrocardiogram assessments.[2]

Pharmacokinetics:

-

The pharmacokinetics of this compound were approximately linear over the dose range studied.[2]

-

There was no evidence of drug accumulation with repeated dosing.[2]

| PK Parameter | Study Population | Dose | Value | Reference |

| Linearity | Healthy Volunteers | Single and Multiple Ascending Doses | Approximately linear | [2] |

| Accumulation | Healthy Volunteers | Multiple Doses | No evidence of accumulation | [2] |

(Specific Cmax, Tmax, AUC, and half-life values from these studies are not detailed in the cited abstracts and would require access to the full study reports or publications for inclusion.)

Pharmacodynamics:

-

A dose-dependent increase in saliva production was observed at doses of 100 mg and higher, which was maintained with repeated dosing.[2]

-

No effect on pupil diameter was observed.[2]

Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, multicenter Phase 2a study was conducted to evaluate the efficacy and safety of this compound in patients with underactive bladder.[6]

Study Design:

-

135 patients were randomized to receive either 100 mg of this compound or a placebo once daily for 4 weeks.[6]

-

The primary endpoint was the change from baseline in post-void residual (PVR) volume.[6]

Efficacy:

-

The study did not meet its primary endpoint, with no significant difference in the change in PVR between the this compound and placebo groups.[6]

-

In a sub-group analysis of male patients, this compound showed improvements in some functional and symptomatic outcomes, including an increase in maximum urine flow rate (Qmax) and detrusor pressure at Qmax.[6]

Safety:

-

The incidence of adverse events was similar between the this compound (33.3%) and placebo (31.4%) groups.[6]

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is used to determine the positive allosteric modulatory activity of a compound on M3R-mediated intracellular calcium release.

Caption: Workflow for a calcium mobilization assay.

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M3 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated for 18-24 hours to allow for cell attachment.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

-

Compound Addition: The plate is transferred to a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of this compound or vehicle at various concentrations.

-

Agonist Addition: After a short incubation with this compound, a range of concentrations of an M3R agonist (e.g., carbachol) is added to the wells.

-

Data Acquisition: Fluorescence intensity is measured in real-time immediately before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the agonist concentration to generate concentration-response curves. The potency (EC50) of the agonist in the presence and absence of this compound is calculated to determine the fold-shift, which is a measure of the PAM activity.

Ex Vivo: Isolated Bladder Strip Contraction Assay

This assay evaluates the effect of a compound on the contractility of bladder smooth muscle tissue.

Detailed Steps:

-

Tissue Preparation: Urinary bladders are excised from euthanized rats or obtained from human organ donors. The bladder is placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal strips of the detrusor muscle are carefully dissected.

-

Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension, with periodic washes.

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Experimental Protocol: After washing and returning to baseline, the tissue is incubated with various concentrations of this compound or vehicle for a predetermined period. A cumulative concentration-response curve to an agonist (e.g., carbachol) is then generated.

-

Data Recording and Analysis: The contractile force is recorded continuously. The magnitude of the contraction is measured and plotted against the agonist concentration. The effect of this compound is quantified by the potentiation of the agonist-induced contraction.

In Vivo: Conscious Cystometry in Rats

This procedure assesses bladder function in a conscious, unrestrained animal model.

Detailed Steps:

-

Surgical Implantation: Rats are anesthetized, and a catheter is implanted into the dome of the bladder and exteriorized at the nape of the neck. The animals are allowed to recover for several days.

-

Experimental Setup: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.

-

Cystometry: Saline is infused into the bladder at a constant rate to elicit voiding contractions. Intravesical pressure is continuously recorded.

-

Drug Administration: this compound or vehicle is administered (e.g., intravenously or orally), and cystometry is repeated to assess the effects on bladder capacity, voiding pressure, voided volume, and residual volume.

-

Data Analysis: The cystometric parameters before and after drug administration are compared to evaluate the in vivo efficacy of the compound.

Conclusion

This compound is a novel, selective positive allosteric modulator of the M3 and M5 muscarinic receptors with a well-defined mechanism of action at a unique allosteric site. Preclinical studies have demonstrated its ability to enhance cholinergic-mediated bladder contractility. While Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile, a Phase 2a trial in patients with underactive bladder did not meet its primary efficacy endpoint. However, the observation of some positive effects in male patients suggests that further investigation may be warranted to identify specific patient populations that could benefit from this therapeutic approach. The detailed experimental methodologies provided in this guide serve as a resource for researchers in the field of urology and pharmacology who are investigating muscarinic receptor modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Muscarinic M3 Receptor-Positive Allosteric Modulator this compound Following Single and Multiple Ascending Oral Doses in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cystometry experiments [bio-protocol.org]

- 4. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic M3 positive allosteric modulator this compound enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic-3-receptor positive allosteric modulator this compound in patients with underactive bladder. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Role of ASP8302 in Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP8302 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the muscarinic M3 receptor. The M3 receptor plays a critical role in mediating smooth muscle contraction, particularly in the urinary bladder. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action in potentiating M3 receptor signaling, and its effects on smooth muscle contraction. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of M3 receptor modulation in conditions characterized by smooth muscle dysfunction, such as underactive bladder (UAB).

Introduction

Smooth muscle contraction is a fundamental physiological process that governs the function of various organ systems, including the urinary, gastrointestinal, and respiratory tracts. In the urinary bladder, detrusor smooth muscle contraction is essential for efficient voiding. This process is primarily regulated by the parasympathetic nervous system through the release of the neurotransmitter acetylcholine (ACh), which acts on muscarinic receptors expressed on the surface of smooth muscle cells.

Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the predominant subtype responsible for mediating bladder smooth muscle contraction.[1] Conventional therapeutic strategies for conditions like underactive bladder (UAB), which is characterized by impaired detrusor contractility, have involved the use of direct muscarinic agonists. However, these agents often lack subtype selectivity, leading to a range of undesirable cholinergic side effects.

Positive allosteric modulators (PAMs) offer a more refined therapeutic approach. PAMs do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, ACh. This mechanism of action allows for a more physiological and spatially restricted potentiation of receptor signaling, potentially leading to an improved safety and tolerability profile.

This compound is a novel positive allosteric modulator of the M3 muscarinic receptor.[1] Preclinical and clinical studies have investigated its potential to enhance bladder smooth muscle contraction and improve voiding function. This guide will delve into the technical details of this compound's pharmacology and its role in smooth muscle contraction.

Mechanism of Action of this compound

M3 Receptor Signaling Pathway in Smooth Muscle Contraction

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2][3][4] Upon binding of acetylcholine, the M3 receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key event in initiating smooth muscle contraction. Calcium ions bind to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

Allosteric Modulation by this compound

This compound functions as a positive allosteric modulator of the M3 receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for ACh. This allosteric binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist.

Specifically, this compound has been shown to shift the concentration-response curve of muscarinic agonists, such as carbachol, to the left, indicating an increase in agonist potency.[1] This potentiation of the agonist response occurs without a significant effect on the maximal efficacy. The molecular basis for this allosteric modulation has been pinpointed to a novel site on the M3 receptor involving the amino acid threonine 230.

References

- 1. Muscarinic M3 positive allosteric modulator this compound enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Effect of ASP8302 on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of ASP8302 on intracellular calcium levels, with a focus on its mechanism of action as a positive allosteric modulator of the muscarinic M3 receptor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the M3 Receptor

This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the muscarinic M3 acetylcholine receptor.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the M3 receptor.[1][2] This binding potentiates the receptor's response to orthosteric agonists like ACh and the experimental agonist carbachol. The primary downstream effect of M3 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i), a crucial second messenger in numerous cellular processes.[3][4][5][6][7]

The potentiation of the M3 receptor by this compound occurs without direct agonistic activity, meaning it does not activate the receptor in the absence of an orthosteric agonist. This mechanism of action offers the potential for a more targeted therapeutic effect, enhancing physiological signaling where and when the endogenous ligand is present, which may reduce the risk of side effects associated with continuous receptor activation.

Quantitative Analysis of this compound-Mediated Calcium Mobilization

This compound has been shown to concentration-dependently enhance the potency of carbachol in inducing intracellular calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor. The key effect observed is a significant leftward shift in the carbachol concentration-response curve, indicating that lower concentrations of carbachol are required to elicit a response in the presence of this compound.

A pivotal study demonstrated that at a concentration of 1 µmol/L, this compound produced a 51.2-fold leftward shift in the carbachol concentration-response curve for intracellular Ca2+ mobilization.[2] This highlights the significant potentiation effect of this compound on M3 receptor function.

| Parameter | Condition | Value | Reference |

| Carbachol EC50 | Vehicle | ~100 nM | [2] (estimated) |

| Carbachol EC50 | + 0.1 µM this compound | Not specified | |

| Carbachol EC50 | + 0.3 µM this compound | Not specified | |

| Carbachol EC50 | + 1 µM this compound | ~1.95 nM | [2] (calculated) |

| Potentiation Ratio | at 1 µM this compound | 51.2 | [2] |

| Maximal Response | With this compound | No significant change | [8] |

Table 1: Potentiation of Carbachol-Induced Intracellular Calcium Mobilization by this compound in M3-Expressing CHO-K1 Cells.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature to assess the effect of this compound on carbachol-induced intracellular calcium mobilization.

Intracellular Calcium Mobilization Assay in CHO-K1 Cells Expressing M3 Receptors

Objective: To determine the positive allosteric modulatory effect of this compound on carbachol-induced increases in intracellular calcium concentration in a recombinant cell line.

Materials:

-

CHO-K1 cells stably expressing the human muscarinic M3 receptor

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

Carbachol

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-K1 cells expressing the M3 receptor in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Plate the cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters and reduce dye extrusion.

-

Remove the culture medium from the cell plates and wash the cells with assay buffer.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in assay buffer at concentrations 2-fold the final desired concentrations.

-

Prepare serial dilutions of carbachol in assay buffer at concentrations 2-fold the final desired concentrations.

-

After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

-

Add the this compound dilutions (or vehicle) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

-

Measurement of Intracellular Calcium:

-

Place the cell plate into the fluorescence microplate reader.

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals.

-

Establish a stable baseline fluorescence reading for each well.

-

Program the instrument to automatically inject the carbachol dilutions into the wells.

-

Continue to record the fluorescence intensity for a defined period after carbachol addition to capture the peak and subsequent decline of the calcium signal.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF against the logarithm of the carbachol concentration to generate concentration-response curves in the presence and absence of different concentrations of this compound.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 values and maximal responses.

-

Calculate the potentiation ratio by dividing the EC50 of carbachol in the absence of this compound by the EC50 in the presence of this compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway and this compound Modulation

Caption: M3 receptor signaling pathway and the modulatory effect of this compound.

Experimental Workflow for Intracellular Calcium Assay

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a potent positive allosteric modulator of the muscarinic M3 receptor that significantly enhances agonist-induced intracellular calcium mobilization. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action at the cellular level. The visualization of the M3 signaling pathway and the experimental workflow offers a clear framework for researchers and drug development professionals working with this and similar compounds. The allosteric modulation approach of this compound represents a promising strategy for the development of novel therapeutics targeting the muscarinic system with potentially improved safety and efficacy profiles.

References

- 1. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 8. researchgate.net [researchgate.net]

The Allosteric Binding Site of ASP8302 on the M3 Muscarinic Acetylcholine Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of ASP8302, a novel positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R). This compound represents a promising therapeutic agent for conditions such as underactive bladder by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1][2] This document synthesizes findings from key pharmacological studies, offering insights into its molecular interactions, quantitative effects, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound is a selective positive allosteric modulator of the M3 muscarinic receptor.[3][4][5] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effects of endogenous ligands like acetylcholine by binding to a distinct allosteric site.[1] This mechanism allows for a more nuanced modulation of M3R activity, theoretically offering a better safety profile by preserving the natural spatiotemporal patterns of neurotransmission.[1][2] Crucially, mutagenesis studies have identified a novel allosteric binding site for this compound, with the amino acid residue Threonine 230 (Thr230) being essential for its modulatory effects.[1][6] this compound does not interact with previously identified allosteric sites on the M3 receptor, highlighting the novelty of its binding location.[1][6]

Quantitative Pharmacology of this compound

The primary effect of this compound is to increase the potency of orthosteric M3R agonists. This is observed as a leftward shift in the concentration-response curve (CRC) for agonists such as carbachol and acetylcholine, without a significant change in the maximal response (Emax).[1]

Table 1: In Vitro Efficacy of this compound in M3R-Expressing Cells

| Agonist | This compound Concentration | Fold Shift in EC50 | Emax Change | Cell Type | Reference |

| Carbachol | 1 µM | ~51.2 | No significant change | CHO-K1 cells expressing human M3R | [7] |

| Carbachol | 0.1 - 1 µM | Concentration-dependent | Not specified | CHO-K1 cells expressing rat M3R | [8][9] |

Note: The precise EC50 values were not available in the reviewed literature abstracts. The fold shift provides a measure of the potentiation by this compound.

Table 2: Effect of this compound on Isolated Tissue Preparations

| Tissue | Agonist/Stimulant | This compound Effect | Reference |

| Isolated human bladder strips | Multiple stimulants | Shift in concentration-response curve | [1][6] |

| Isolated rat bladder strips | Cholinergic agonists | Augmented contractions | [8][9] |

The Binding Site of this compound: A Novel Allosteric Pocket

Site-directed mutagenesis has been pivotal in identifying the binding site of this compound. These studies have revealed that this compound's positive allosteric modulation is critically dependent on a single amino acid residue.

Table 3: Key Amino Acid Residue for this compound Activity

| Receptor | Key Residue | Mutation Effect | Conclusion | Reference |

| Human M3R | Threonine 230 (Thr230) | Abolished the PAM effect of this compound | Thr230 is essential for the binding and/or conformational change induced by this compound. | [1][3][6] |

These findings indicate that this compound binds to a novel allosteric site on the M3 receptor, distinct from the orthosteric binding pocket and other known allosteric sites.[1][6]

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway and this compound Modulation

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by an agonist like acetylcholine, it initiates a signaling cascade leading to intracellular calcium mobilization and smooth muscle contraction. This compound enhances this process by increasing the receptor's sensitivity to the agonist.

Caption: M3R signaling pathway and the modulatory role of this compound.

Experimental Workflow for Identifying the this compound Binding Site

The identification of Thr230 as the critical residue for this compound's action followed a systematic experimental approach.

Caption: Workflow for site-directed mutagenesis to identify the this compound binding site.

Experimental Protocols

While the full detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies based on standard practices and information from the published literature.

Site-Directed Mutagenesis

The identification of Thr230 as a key residue was likely achieved through the following steps:

-

Template Preparation: A plasmid containing the cDNA for the human M3 muscarinic receptor was used as the template.

-

Primer Design: Mutagenic primers were designed to introduce a point mutation at the desired codon (e.g., converting the threonine codon to an alanine codon).

-

PCR Mutagenesis: A high-fidelity DNA polymerase was used to perform PCR with the mutagenic primers, creating copies of the plasmid with the desired mutation.

-

Template Removal: The original, non-mutated template DNA was digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation and Sequencing: The mutated plasmids were transformed into competent E. coli for amplification. The resulting plasmids were then sequenced to confirm the presence of the desired mutation and the absence of other unintended mutations.

Cell Culture and Transfection

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, which do not endogenously express muscarinic receptors, was used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: The plasmids containing the wild-type or mutant M3R cDNA were transiently transfected into the cells using a lipid-based transfection reagent. Cells were typically allowed to express the receptors for 24-48 hours before being used in functional assays.

Intracellular Calcium Mobilization Assay

-

Cell Plating: Transfected cells were seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: The plate was placed in a fluorescence plate reader. A baseline fluorescence reading was taken before the automated addition of this compound (or vehicle) followed by the addition of a range of concentrations of an agonist like carbachol.

-

Data Acquisition: Fluorescence intensity, corresponding to the intracellular calcium concentration, was measured over time.

-

Data Analysis: The peak fluorescence response for each well was determined. Concentration-response curves for the agonist in the presence and absence of this compound were plotted, and EC50 values were calculated using non-linear regression.

Radioligand Binding Assays

To confirm that this compound acts allosterically, binding assays were performed.

-

Membrane Preparation: Membranes from cells expressing the M3 receptor were prepared by homogenization and centrifugation.

-

Assay Conditions: The membranes were incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine) in the presence of varying concentrations of acetylcholine, with or without this compound.

-

Separation and Counting: The bound radioligand was separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The effect of this compound on the binding of the orthosteric ligand was analyzed. A shift in the agonist competition curve to the left in the presence of this compound, without affecting antagonist binding, would confirm its PAM activity.[1][6]

Conclusion

This compound is a novel positive allosteric modulator of the M3 muscarinic receptor that enhances agonist potency by binding to a newly identified allosteric site. The threonine residue at position 230 is a critical determinant for its activity. The unique mechanism of action of this compound offers a promising avenue for the development of new therapeutics for disorders involving M3 receptor hypofunction, such as underactive bladder. Further structural studies, such as co-crystallization of this compound with the M3 receptor, will be invaluable in further delineating the precise molecular interactions at this novel allosteric site.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. This compound | M3 PAM | Probechem Biochemicals [probechem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Muscarinic M3 positive allosteric modulator this compound enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Allosteric Interaction of ASP8302 with Threonine 230 of the Muscarinic M3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ASP8302, a novel positive allosteric modulator (PAM), and the human muscarinic M3 receptor. A central focus of this document is the critical role of the threonine 230 residue in mediating the positive allosteric effects of this compound. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The muscarinic M3 receptor, a G-protein coupled receptor (GPCR), is a key regulator of numerous physiological processes, including smooth muscle contraction, glandular secretion, and insulin release.[1] Dysregulation of M3 receptor signaling is implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound is a novel, orally active small molecule that acts as a positive allosteric modulator of the M3 receptor.[2] PAMs offer a promising therapeutic strategy by enhancing the response of the receptor to its endogenous ligand, acetylcholine (ACh), rather than directly activating the receptor. This can lead to a more physiological and spatially restricted potentiation of receptor signaling, potentially reducing the side effects associated with direct agonists.[2]

A pivotal study by Okimoto et al. (2021) identified a single amino acid residue, threonine 230 (Thr230), as essential for the PAM activity of this compound at the human M3 receptor.[2][3] This finding points to a novel allosteric binding site distinct from those previously reported for other M3 receptor modulators. This guide will delve into the specifics of this interaction, presenting the supporting data and methodologies.

Quantitative Data on this compound's Potentiation of M3 Receptor Activation

The positive allosteric modulation by this compound is characterized by a leftward shift in the concentration-response curve of orthosteric agonists, indicating an increase in their potency. The following tables summarize the key quantitative findings from in vitro pharmacological assays.

Table 1: Effect of this compound on the Potency of Carbachol at Human Muscarinic Receptor Subtypes [2]

| Receptor Subtype | This compound Concentration | EC50 of Carbachol (nM) | Fold-Shift in Potency |

| Human M3 | Vehicle | 180 | - |

| 1 µM this compound | 25 | 7.2 | |

| Human M1 | Vehicle | 33 | - |

| 1 µM this compound | 30 | 1.1 | |

| Human M2 | Vehicle | 1100 | - |

| 1 µM this compound | 1200 | 0.9 | |

| Human M4 | Vehicle | 160 | - |

| 1 µM this compound | 170 | 0.9 | |

| Human M5 | Vehicle | 11 | - |

| 1 µM this compound | 2.0 | 5.5 |

Data are presented as mean values. The fold-shift is calculated as the ratio of the EC50 in the absence of this compound to the EC50 in the presence of this compound.

Table 2: Effect of this compound on the Potency of Acetylcholine at the Human M3 Receptor [2][3]

| This compound Concentration | EC50 of Acetylcholine (nM) | Fold-Shift in Potency |

| Vehicle | 320 | - |

| 1 µM this compound | 53 | 6.0 |

Data are presented as mean values.

Table 3: Impact of Threonine 230 Mutation on the PAM Effect of this compound at the Human M3 Receptor [2][3]

| M3 Receptor | This compound Concentration | EC50 of Carbachol (nM) | Fold-Shift in Potency |

| Wild-Type | Vehicle | 180 | - |

| 1 µM this compound | 25 | 7.2 | |

| T230A Mutant | Vehicle | 230 | - |

| 1 µM this compound | 220 | 1.0 |

The T230A mutation, where threonine at position 230 is replaced by alanine, abolishes the positive allosteric effect of this compound.

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway

The M3 muscarinic receptor primarily signals through the Gq/11 family of G proteins.[1][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[5]

Experimental Workflow for Assessing PAM Activity

The positive allosteric modulatory activity of this compound was primarily assessed through intracellular calcium mobilization assays in cells expressing the M3 receptor. The general workflow for such an experiment is depicted below.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Okimoto et al. (2021).[2]

Cell Culture and Transfection

-

Cell Line: Chinese hamster ovary (CHO-K1) cells were used.

-

Culture Medium: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Transfection: For stable expression of muscarinic receptors, CHO-K1 cells were transfected with the respective human M1-M5 receptor cDNAs using a suitable transfection reagent. Stable clones were selected using G418.

Intracellular Calcium Mobilization Assay

-

Cell Seeding: CHO-K1 cells stably expressing the human M3 receptor (or other subtypes for selectivity profiling) were seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.

-

Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's balanced salt solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: After dye loading, the plate was washed with assay buffer. Cells were then pre-incubated with either vehicle or varying concentrations of this compound for a specified period.

-

Agonist Stimulation: The plate was then transferred to a fluorescence microplate reader. Varying concentrations of an agonist (e.g., carbachol or acetylcholine) were added, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, was measured over time.

-

Data Analysis: The peak fluorescence response was plotted against the agonist concentration. Concentration-response curves were fitted using a four-parameter logistic equation to determine the EC50 values. The fold-shift in potency was calculated by dividing the EC50 of the agonist in the absence of this compound by the EC50 in the presence of this compound.

Site-Directed Mutagenesis

-

Template: The plasmid containing the wild-type human M3 receptor cDNA was used as the template.

-

Mutagenesis: The threonine residue at position 230 was mutated to alanine (T230A) using a commercially available site-directed mutagenesis kit with appropriate primers.

-

Sequencing: The entire coding region of the mutant M3 receptor was sequenced to confirm the desired mutation and the absence of any other mutations.

-

Functional Assay: The mutated receptor was then transiently or stably expressed in CHO-K1 cells, and the calcium mobilization assay was performed as described above to assess the effect of the mutation on the PAM activity of this compound.

Radioligand Binding Assay

-

Membrane Preparation: Membranes from CHO-K1 cells expressing the human M3 receptor were prepared by homogenization and centrifugation.

-

Binding Reaction: Membrane preparations were incubated with the non-selective muscarinic antagonist radioligand N-[3H]methylscopolamine ([3H]NMS) and varying concentrations of acetylcholine in the presence or absence of this compound.

-

Separation of Bound and Free Ligand: The binding reaction was terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated, and the data were analyzed to determine the effect of this compound on the affinity of acetylcholine for the M3 receptor. The results indicated that this compound did not significantly affect the binding of the orthosteric agonist, which is characteristic of a PAM that primarily enhances agonist efficacy and/or potency.[2][3]

Conclusion

The interaction of this compound with the muscarinic M3 receptor represents a significant advancement in the understanding of allosteric modulation. The identification of threonine 230 as a key residue for its positive allosteric modulatory effect opens new avenues for the rational design of M3-selective PAMs.[2][3] The data presented in this guide clearly demonstrate the potentiation of M3 receptor signaling by this compound and the critical dependency of this effect on the integrity of threonine 230. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and the broader field of M3 receptor modulation for therapeutic purposes. The development of such selective modulators holds promise for the treatment of conditions associated with M3 receptor dysfunction, such as underactive bladder, with a potentially improved side-effect profile compared to conventional orthosteric agonists.[2]

References

- 1. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic M3 positive allosteric modulator this compound enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. link.springer.com [link.springer.com]

- 4. Site-directed mutagenesis of the m3 muscarinic receptor: identification of a series of threonine and tyrosine residues involved in agonist but not antagonist binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of ASP8302: A Novel Muscarinic M3 Receptor Positive Allosteric Modulator for Underactive Bladder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Underactive bladder (UAB) is a debilitating condition characterized by impaired detrusor muscle contractility, leading to inefficient bladder emptying. Current treatment options are limited and often associated with significant side effects. ASP8302 is a novel, orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor, a key receptor involved in mediating bladder smooth muscle contraction.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing its mechanism of action, efficacy in animal models of UAB, and key experimental protocols. The data presented herein demonstrates that this compound enhances cholinergic-mediated bladder contractions and improves voiding function in rat models, suggesting its potential as a targeted therapy for UAB with a favorable side-effect profile compared to conventional cholinomimetic agents.[1]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the muscarinic M3 receptor.[1] Unlike direct agonists that activate the receptor independently, PAMs like this compound potentiate the effects of the endogenous neurotransmitter, acetylcholine (ACh).[3] This modulatory activity is dependent on the presence of ACh, which is naturally released during the voiding phase of micturition.[3] This targeted mechanism is hypothesized to enhance bladder contractility primarily during voiding, thereby minimizing the risk of cholinergic side effects during the storage phase.[3] In preclinical studies, this compound has been shown to shift the concentration-response curve of muscarinic agonists to the left, indicating an increased potency of the natural ligand in the presence of the modulator.[1][4]

Preclinical Efficacy in Rat Models of Underactive Bladder

The preclinical efficacy of this compound was evaluated in a series of in vitro and in vivo studies utilizing rat models that mimic the pathophysiology of underactive bladder.[1]

In Vitro Efficacy: Potentiation of Bladder Contraction

In isolated rat bladder strips, this compound demonstrated a concentration-dependent potentiation of carbachol-induced contractions.[1] This indicates a direct effect on the bladder smooth muscle tissue, enhancing its contractile response to cholinergic stimulation.

Table 1: In Vitro Potentiation of Carbachol-Induced Contractions in Isolated Rat Bladder Strips

| This compound Concentration | Fold Potentiation of Carbachol EC50 |

| 1 µM | Data not explicitly provided in the public domain |

| 10 µM | Data not explicitly provided in the public domain |

Note: While the primary preclinical paper describes the potentiation effect, specific quantitative data from the concentration-response curves were not publicly available in the reviewed literature. The study confirms a significant leftward shift of the carbachol concentration-response curve in the presence of this compound.[1]

In Vivo Efficacy: Improvement of Voiding Function in Rat Models

The efficacy of this compound in improving voiding function was assessed in conscious rats with induced voiding dysfunction.[1] Two primary models were used: a midodrine-induced model of increased urethral resistance and an atropine-induced model of reduced bladder contractility.[1] In both models, this compound was compared to the acetylcholinesterase inhibitor, distigmine bromide.[1]

Table 2: Effects of this compound on Voiding Efficiency and Residual Urine Volume in Rat Models of Voiding Dysfunction

| Treatment Group | Voiding Efficiency (%) | Residual Urine Volume (mL) |

| Midodrine-Induced Model | ||

| Vehicle | ~40% | ~0.6 |

| This compound (10 mg/kg) | ~80% | ~0.2 |

| Distigmine (1 mg/kg) | ~80% | ~0.2 |

| Atropine-Induced Model | ||

| Vehicle | ~30% | ~0.7 |

| This compound (10 mg/kg) | ~70% | ~0.3 |

| Distigmine (1 mg/kg) | ~70% | ~0.3 |

Note: The values presented are estimations based on graphical data from the primary preclinical publication.[1] The study reported that this compound significantly improved voiding efficiency and reduced residual urine volume to a similar extent as distigmine.[1]

Preclinical Safety and Tolerability

A key objective of the preclinical evaluation of this compound was to assess its potential for cholinergic side effects, which are common with non-selective muscarinic agonists. The effects of this compound on defecation (number of stools) and bronchoconstriction (tracheal insufflation pressure) were measured in rats.[1]

Table 3: Comparison of Cholinergic Side Effects of this compound and Distigmine in Rats

| Treatment Group | Number of Stools (over 2 hours) | Change in Tracheal Insufflation Pressure (%) |

| Vehicle | ~1 | No significant change |

| This compound (10 mg/kg) | ~1 | No significant change |

| Distigmine (1 mg/kg) | ~4 | Significant increase |

Note: The values presented are estimations based on graphical data from the primary preclinical publication.[1] The study concluded that unlike distigmine, this compound did not significantly affect the number of stools or tracheal insufflation pressure at doses that were effective in improving voiding function.[1]

Experimental Protocols

In Vitro Assessment of M3 Receptor Activity

-

Cell Line: CHO-K1 cells stably expressing the rat M3 muscarinic receptor.

-

Method: Intracellular calcium mobilization assay.

-

Procedure:

-

Cells are plated in 96-well plates and incubated overnight.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Carbachol is added at various concentrations to stimulate the M3 receptor.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The potentiation effect of this compound is determined by the leftward shift of the carbachol concentration-response curve.[1]

-

Isolated Rat Bladder Strip Contraction Assay

-

Tissue: Isolated detrusor muscle strips from male Sprague-Dawley rats.

-

Apparatus: Organ bath system with isometric force transducers.

-

Procedure:

-

Bladder detrusor strips (approximately 2 mm wide and 10 mm long) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Tissues are equilibrated under a resting tension of 1.0 g for at least 60 minutes.

-

Cumulative concentration-response curves to carbachol are generated in the presence and absence of this compound.

-

The contractile force is recorded and analyzed to determine the potentiation effect.[1]

-

In Vivo Anesthetized Rat Model of Bladder Contraction

-

Animals: Male Sprague-Dawley rats.

-

Anesthesia: Urethane (1.2 g/kg, intraperitoneally).

-

Procedure:

-

A catheter is inserted into the bladder dome for intravesical pressure measurement.

-

The pelvic nerve is isolated and stimulated electrically to induce bladder contractions.

-

This compound or vehicle is administered intravenously.

-

The potentiation of nerve stimulation-induced bladder contractions is recorded and analyzed.[1]

-

Conscious Rat Models of Voiding Dysfunction

-

Animals: Male Sprague-Dawley rats with surgically implanted bladder catheters.

-

Voiding Dysfunction Induction:

-

Midodrine Model: Administration of the α1-adrenoceptor agonist midodrine (3 mg/kg, subcutaneously) to increase urethral resistance.

-

Atropine Model: Administration of the muscarinic receptor antagonist atropine (0.1 mg/kg, subcutaneously) to reduce bladder contractility.

-

-

Procedure:

-

Rats are placed in metabolic cages.

-

The bladder catheter is connected to a pressure transducer and an infusion pump for cystometry.

-

Saline is infused into the bladder to induce voiding cycles.

-

Voided urine is collected and weighed to determine voided volume.

-

Residual urine is withdrawn through the catheter after each void to determine residual volume.

-

Voiding efficiency is calculated as (Voided Volume / (Voided Volume + Residual Volume)) x 100.

-

This compound, distigmine, or vehicle is administered orally, and cystometric parameters are recorded.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows described in the preclinical studies.

Caption: Signaling pathway of this compound-mediated potentiation of M3 receptor signaling in bladder smooth muscle.

Caption: General experimental workflow for in vivo efficacy studies of this compound in rat models.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for underactive bladder. Its mechanism as a positive allosteric modulator of the M3 muscarinic receptor allows for the potentiation of endogenous cholinergic signaling during voiding, leading to improved bladder emptying.[1][3] Importantly, this targeted approach appears to circumvent the common cholinergic side effects associated with currently available non-selective agents.[1] The efficacy of this compound in well-established rat models of voiding dysfunction, coupled with its favorable safety profile, provides a solid foundation for its continued clinical investigation in patients with underactive bladder.

References

- 1. Muscarinic M3 positive allosteric modulator this compound enhances bladder contraction and improves voiding dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bladder - Wikipedia [en.wikipedia.org]

- 3. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamic Profile of ASP8302 in Early-Phase Clinical Development: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is an investigational, orally administered small molecule that acts as a positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1] As a PAM, this compound does not directly activate the M3R but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[2][3] This mechanism offers the potential for a more targeted and physiological modulation of M3R activity compared to direct-acting agonists, which may reduce the risk of off-target effects. The muscarinic M3 receptor is a G-protein coupled receptor predominantly expressed in smooth muscle and glandular tissues, where it mediates contractile and secretory functions, respectively. The development of this compound has primarily focused on conditions characterized by insufficient M3R signaling, such as underactive bladder (UAB).[4] This document provides a technical guide to the pharmacodynamics of this compound as observed in early-phase clinical trials, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound potentiates the activation of the M3 receptor by acetylcholine. The M3 receptor is coupled to the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). In smooth muscle cells, the increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction. In glandular cells, this signaling cascade stimulates secretion.

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Muscarinic M3 Receptor-Positive Allosteric Modulator this compound Following Single and Multiple Ascending Oral Doses in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic-3-receptor positive allosteric modulator this compound in patients with underactive bladder. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Potential Therapeutic Applications of ASP8302

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP8302 is a novel, orally administered, potent, and selective positive allosteric modulator (PAM) of the muscarinic M3 receptor. By binding to a distinct allosteric site, this compound enhances the receptor's sensitivity to the endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling and smooth muscle contraction in a targeted manner. The primary therapeutic application investigated for this compound is the treatment of underactive bladder (UAB), a condition characterized by impaired detrusor contractility leading to incomplete bladder emptying. Preclinical studies in rat models of voiding dysfunction have demonstrated the potential of this compound to improve voiding efficiency without the significant cholinergic side effects associated with conventional muscarinic agonists. While a Phase 2a clinical trial in a broad UAB population did not meet its primary endpoint, subgroup analyses revealed promising improvements in key functional and symptomatic parameters in male patients. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for this compound, along with detailed experimental protocols and data to inform future research and development in the field of urology and smooth muscle pharmacology.

Mechanism of Action: A Novel Approach to M3 Receptor Modulation

This compound acts as a positive allosteric modulator of the muscarinic M3 receptor, a G-protein coupled receptor (GPCR) predominantly responsible for mediating smooth muscle contraction, including the detrusor muscle of the bladder.[1][2][3] Unlike direct muscarinic agonists that can lead to systemic and often dose-limiting side effects due to widespread receptor activation, this compound's modulatory effect is dependent on the presence of acetylcholine.[4] This is hypothesized to lead to a more physiological, spatially, and temporally controlled enhancement of M3 receptor activity, primarily during the voiding phase of micturition when ACh is naturally released.[4]

Pharmacological studies have revealed that this compound selectively enhances the affinity of acetylcholine for the M3 and, to some extent, the M5 receptor subtypes, without significant effects on M1, M2, and M4 receptors.[2] It achieves this by binding to a novel allosteric site on the M3 receptor, with mutagenesis studies identifying the amino acid threonine 230 as a critical interaction point.[2] This interaction shifts the concentration-response curve for acetylcholine to the left, indicating a potentiation of the endogenous ligand's effect.[2]

Signaling Pathway of M3 Receptor Activation in Bladder Detrusor Muscle

The binding of acetylcholine to the M3 receptor, potentiated by this compound, initiates a well-defined signaling cascade within the detrusor smooth muscle cells, ultimately leading to muscle contraction.

Preclinical Evidence

Preclinical evaluation of this compound in various in vitro and in vivo models has provided a strong rationale for its development in the treatment of voiding dysfunctions.

In Vitro Studies

In vitro experiments using cells expressing rat muscarinic receptors demonstrated that this compound potentiates carbachol-induced increases in intracellular Ca2+.[3] Furthermore, in isolated rat and human bladder strips, this compound was shown to augment cholinergic-induced contractions.[2][3]

Experimental Protocol: Isolated Bladder Strip Contraction Assay

-

Tissue Preparation: Human or rat bladder tissue is dissected in cold Krebs solution. The mucosa is removed, and the detrusor muscle is cut into longitudinal strips (approximately 2-3 mm wide and 5-8 mm long).

-

Mounting: The muscle strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g, with the Krebs solution being replaced every 15-20 minutes.

-

Stimulation: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated in the absence and presence of increasing concentrations of this compound. The contractile responses are recorded and analyzed.

In Vivo Studies in Rat Models of Voiding Dysfunction